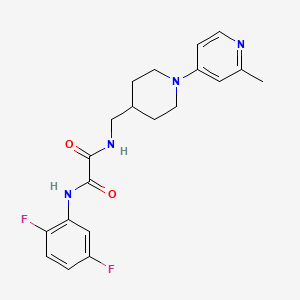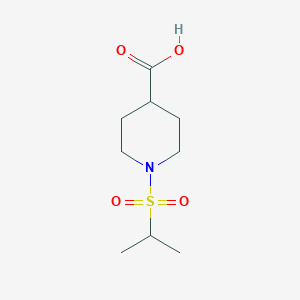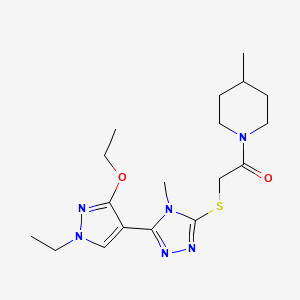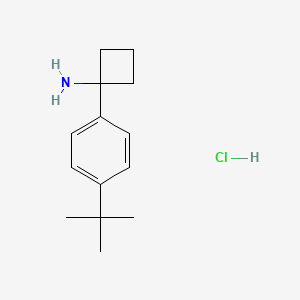![molecular formula C23H25N3O6S B2554892 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide CAS No. 688054-56-0](/img/structure/B2554892.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a useful research compound. Its molecular formula is C23H25N3O6S and its molecular weight is 471.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound belongs to a class of molecules that have been synthesized as analogs to potent antitumor benzo[c]phenanthridine alkaloids, such as nitidine and fagaronine. These analogs, including various quino[1,2-c]quinazolinium derivatives, are of interest for their potential antitumor activities. The synthesis of these compounds involves complex chemical reactions, aiming to explore their structural and functional analogies to known antitumor agents (Phillips & Castle, 1980).
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which may include structural similarities to the compound , were synthesized and evaluated for their in vitro antitumor activity. These compounds have shown promising broad-spectrum antitumor activity, indicating the potential utility of quinazolinone derivatives in cancer treatment research. Some of these compounds exhibited potency nearly 1.5–3.0-fold more potent compared with positive controls against various cancer cell lines, highlighting the importance of the quinazolinone scaffold in medicinal chemistry (Al-Suwaidan et al., 2016).
Biological Activity
The structural features of quinazolinone derivatives, including those with sulfanyl substituents, have been explored for their biological activities. Various substituted benzoquinazolinones have been synthesized, demonstrating significant cytotoxicity against cancer cell lines. The introduction of amino- and sulfanyl-derivatives into the benzoquinazolinone framework has led to compounds with notable anticancer activities, emphasizing the therapeutic potential of these molecules in the development of new anticancer agents (Nowak et al., 2015).
Molecular Docking Studies
Molecular docking studies of quinazolinone analogues, including 3-benzyl-4(3H)quinazolinone derivatives, have been conducted to evaluate their interaction with biological targets such as enzymes involved in cancer progression. These studies help in understanding the molecular basis of their antitumor activity and guide the design of more potent and selective anticancer drugs. The docking methodology has shown that certain derivatives exhibit binding modes similar to known inhibitors, supporting their potential as therapeutic agents (Al-Suwaidan et al., 2016).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide involves the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form 3,4-dimethoxyphenylacetyl chloride. This intermediate is then reacted with 2-(2-aminoethyl)-1,3-dioxolane to form N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetyl-1,3-dioxolane. The dioxolane ring is then opened using hydrochloric acid to form N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetic acid. This intermediate is then reacted with 4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoic acid to form the final product, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide.", "Starting Materials": [ "3,4-dimethoxyphenylacetic acid", "thionyl chloride", "2-(2-aminoethyl)-1,3-dioxolane", "hydrochloric acid", "4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoic acid" ], "Reaction": [ "3,4-dimethoxyphenylacetic acid + thionyl chloride → 3,4-dimethoxyphenylacetyl chloride", "3,4-dimethoxyphenylacetyl chloride + 2-(2-aminoethyl)-1,3-dioxolane → N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetyl-1,3-dioxolane", "N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetyl-1,3-dioxolane + HCl → N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetic acid", "N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetic acid + 4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoic acid → N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide" ] } | |
Numéro CAS |
688054-56-0 |
Formule moléculaire |
C23H25N3O6S |
Poids moléculaire |
471.53 |
Nom IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
InChI |
InChI=1S/C23H25N3O6S/c1-29-17-6-5-14(10-18(17)30-2)7-8-24-21(27)4-3-9-26-22(28)15-11-19-20(32-13-31-19)12-16(15)25-23(26)33/h5-6,10-12H,3-4,7-9,13H2,1-2H3,(H,24,27)(H,25,33) |
Clé InChI |
GKIYKZSKUMGCEE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2554812.png)


![2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide](/img/structure/B2554815.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2554816.png)


![4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline](/img/structure/B2554825.png)



